molecular formula C20H26N2O3S B2362731 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine CAS No. 684226-69-5

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Cat. No.: B2362731
CAS No.: 684226-69-5
M. Wt: 374.5
InChI Key: KAJHFLJEHHGYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that has been used in various studies to modify proteins and investigate their functions.

Scientific Research Applications

MTSET has been widely used in scientific research as a tool to modify proteins and investigate their functions. It has been used to study the structure and function of ion channels, transporters, and receptors. MTSET has also been used to investigate the role of specific amino acid residues in protein function and to identify protein-protein interactions.

Mechanism of Action

MTSET is a sulfhydryl-reactive compound that covalently modifies cysteine residues in proteins. The modification of cysteine residues can alter the structure and function of proteins, leading to changes in their biochemical and physiological properties. MTSET has been shown to selectively modify cysteine residues in proteins, making it a valuable tool for investigating the function of specific amino acid residues.
Biochemical and Physiological Effects
MTSET has been shown to have a wide range of biochemical and physiological effects. It has been used to modulate the activity of ion channels, transporters, and receptors, leading to changes in cellular signaling pathways. MTSET has also been shown to affect the function of enzymes and other proteins involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

MTSET has several advantages as a research tool. It is a highly selective and specific compound that can be used to investigate the function of specific amino acid residues in proteins. It is also relatively easy to use and can be applied to a wide range of proteins and experimental systems. However, MTSET does have some limitations. It can be difficult to control the extent of protein modification, which can lead to non-specific effects. It can also be toxic to cells at high concentrations, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research involving MTSET. One area of interest is the development of new protein modification techniques that are more selective and specific than MTSET. Another area of interest is the use of MTSET in combination with other research tools, such as CRISPR-Cas9 gene editing, to investigate the function of specific proteins and cellular pathways. Finally, there is interest in using MTSET to develop new therapies for diseases that involve dysregulated protein function, such as cancer and neurological disorders.
Conclusion
In conclusion, 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine, or MTSET, is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its unique properties. MTSET has been used to modify proteins and investigate their functions, and has a wide range of biochemical and physiological effects. While there are some limitations to its use, MTSET remains a valuable tool for investigating protein function and holds promise for future research and therapeutic applications.

Synthesis Methods

MTSET can be synthesized using a multi-step process that involves the reaction of 1-(2-methoxyphenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride. The resulting compound is then purified and characterized using various techniques such as NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-9-10-20(17(3)16(15)2)26(23,24)22-13-11-21(12-14-22)18-7-5-6-8-19(18)25-4/h5-10H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHFLJEHHGYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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